N-methyl-2-(trifluoromethyl)quinolin-4-amine is a chemical compound belonging to the quinoline family, characterized by its unique trifluoromethyl group and an amine functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antitumor and antimicrobial research.
The synthesis and characterization of N-methyl-2-(trifluoromethyl)quinolin-4-amine have been documented in various scientific studies, highlighting its structural properties and biological applications. Notably, recent research has focused on its derivatives and their pharmacological potential, especially as microtubule-targeted agents in cancer therapy .
N-methyl-2-(trifluoromethyl)quinolin-4-amine is classified as a heterocyclic compound due to the presence of a nitrogen atom in the quinoline ring. It falls under the category of fluorinated organic compounds, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of N-methyl-2-(trifluoromethyl)quinolin-4-amine can be approached through several methods:
These methods have demonstrated varying degrees of efficiency, with yields ranging from 22% to 87% depending on the specific conditions used .
N-methyl-2-(trifluoromethyl)quinolin-4-amine has a complex molecular structure characterized by:
The structural elucidation typically employs techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and single-crystal X-ray diffraction for accurate characterization .
N-methyl-2-(trifluoromethyl)quinolin-4-amine participates in various chemical reactions that enhance its utility in drug design:
The mechanism of action for N-methyl-2-(trifluoromethyl)quinolin-4-amine primarily revolves around its interaction with cellular components:
Relevant data indicate that modifications to this compound can significantly alter its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion .
N-methyl-2-(trifluoromethyl)quinolin-4-amine has several scientific applications:
Quinoline scaffolds have demonstrated remarkable versatility in medicinal chemistry since the isolation of quinine from Cinchona bark in the 19th century. This privileged heterocycle forms the structural backbone of numerous clinical agents, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and kinase inhibitors (bosutinib) [4] [9]. The 4-aminoquinoline subgroup, in particular, has been systematically optimized for enhanced target affinity and reduced off-target effects. Early modifications focused on side chain diversification at the 4-position, leading to the discovery of amodiaquine and mefloquine [7]. Contemporary research has shifted toward strategic incorporation of bioisosteric replacements and conformational constraints, exemplified by the development of bedaquiline—a diarylquinoline approved for multidrug-resistant tuberculosis that incorporates chiral centers for precise target engagement [9]. This evolutionary trajectory underscores the quinoline nucleus as a perpetually relevant pharmacophore for addressing emerging therapeutic challenges.
The trifluoromethyl (-CF₃) group serves as a multifunctional bioisostere that profoundly influences ligand-receptor interactions. Its strong electron-withdrawing nature (σI = 0.39) reduces basicity of adjacent nitrogen atoms, thereby improving membrane permeability and oral bioavailability [1] [8]. Simultaneously, the -CF₃ group creates a high hydrophobic binding volume (π = 0.88) that enhances van der Waals contacts with protein pockets inaccessible to methyl groups [1]. Crucially, the carbon-fluorine bond's exceptional stability (bond dissociation energy ~485 kJ/mol) confers resistance to oxidative metabolism, as demonstrated by extended half-lives of -CF₃-containing drugs like alpelisib and ubrogepant [8]. In quinoline systems, Manevski et al. demonstrated that 2-trifluoromethyl substitution effectively blocks aldehyde oxidase-mediated oxidation at the C2 position—a common metabolic degradation pathway that generates nephrotoxic metabolites from unsubstituted quinolines [1]. This dual enhancement of target engagement and metabolic resilience establishes -CF₃ as a critical design element in modern quinoline optimization.
N-methyl-2-(trifluoromethyl)quinolin-4-amine (CAS: 1250329-02-2) represents a strategically simplified hybrid structure incorporating two validated pharmacophoric elements: (1) the 4-aminoquinoline core for DNA intercalation and macromolecular inhibition, and (2) the C2-trifluoromethyl group for metabolic stabilization and target affinity amplification [5]. Unlike complex side chain-modified analogues, this compact structure (MW: 226.20 g/mol) offers synthetic accessibility and favorable drug-likeness (cLogP ≈ 3.2) [5]. Molecular hybridization rationale stems from the established anticancer activity of 2-trifluoromethyl-4-aminoquinolines, which inhibit tubulin polymerization at nanomolar concentrations, and the known antimicrobial synergy between quinoline amines and sulfonamide groups [6] [9]. The N-methyl substituent further mitigates potential Phase II glucuronidation, addressing a key limitation of primary aniline-containing quinolines. This confluence of attributes positions the compound as a versatile scaffold for dual anticancer/antimicrobial development.
Table 1: Key Structural Features and Rationale of N-methyl-2-(trifluoromethyl)quinolin-4-amine
Structural Element | Role in Bioactivity | Molecular Impact |
---|---|---|
Quinoline core | DNA intercalation / macromolecular binding | Planar aromatic surface for π-π stacking |
4-N-methylamine | H-bond donation / reduced Phase II metabolism | Enhanced target engagement; increased metabolic stability |
C2-trifluoromethyl | Metabolic shielding / hydrophobic anchoring | Blocks aldehyde oxidase; strengthens target binding |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3